

Spectroscopic Profile of 3-Thiophenemethanol: A Technical Guide

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Compound of Interest

Compound Name: **3-Thiophenemethanol**

Cat. No.: **B153581**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Thiophenemethanol** (CAS No: 71637-34-8), a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for **3-Thiophenemethanol** is C_5H_6OS , with a molecular weight of 114.17 g/mol. [1] Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **3-Thiophenemethanol**.

¹H NMR Data

The proton NMR spectrum reveals the distinct chemical environments of the hydrogen atoms in the molecule. The data presented here was reported in deuterated chloroform ($CDCl_3$). [2]

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.29 - 7.25	m	H-5
7.18	m	H-2
7.07	m	H-4
4.72	s	-CH ₂ -
1.85	s	-OH

¹³C NMR Data

The carbon NMR spectrum identifies the number of chemically distinct carbon atoms. The following data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[3]

Chemical Shift (δ) ppm	Assignment
143.1	C-3
128.5	C-5
125.0	C-2
121.2	C-4
59.4	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **3-Thiophenemethanol**. The gas-phase IR spectrum displays characteristic absorption bands.[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3640	Weak	O-H stretch (free)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1420	Medium	C=C stretch (thiophene ring)
1020	Strong	C-O stretch (primary alcohol)
850 - 650	Strong	C-H out-of-plane bend (thiophene ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **3-Thiophenemethanol**. The data below corresponds to electron ionization (EI) mass spectrometry.[\[5\]](#)

m/z	Relative Intensity (%)	Assignment
114	100	[M] ⁺ (Molecular Ion)
113	70	[M-H] ⁺
85	85	[M-CHO] ⁺
81	45	[M-SH] ⁺
57	30	[C ₄ H ₉] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of **3-Thiophenemethanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
 - For ^{13}C NMR, a more concentrated solution is preferable, dissolving as much of the compound as possible in 0.7 mL of the chosen deuterated solvent to achieve a good signal-to-noise ratio.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrumentation and Data Acquisition:
 - Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a pure absorption lineshape.
 - Reference the spectrum to the internal standard (TMS at 0 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Protocol 2: Infrared (IR) Spectroscopy

- Sample Preparation:

- As **3-Thiophenemethanol** is a liquid at room temperature, the spectrum can be obtained from a neat sample.[1]
- Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation and Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty salt plates.
 - Place the sample-containing salt plates in the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum.
 - Identify the wavenumbers of the major absorption bands and their corresponding intensities (transmittance or absorbance).

Protocol 3: Mass Spectrometry (MS)

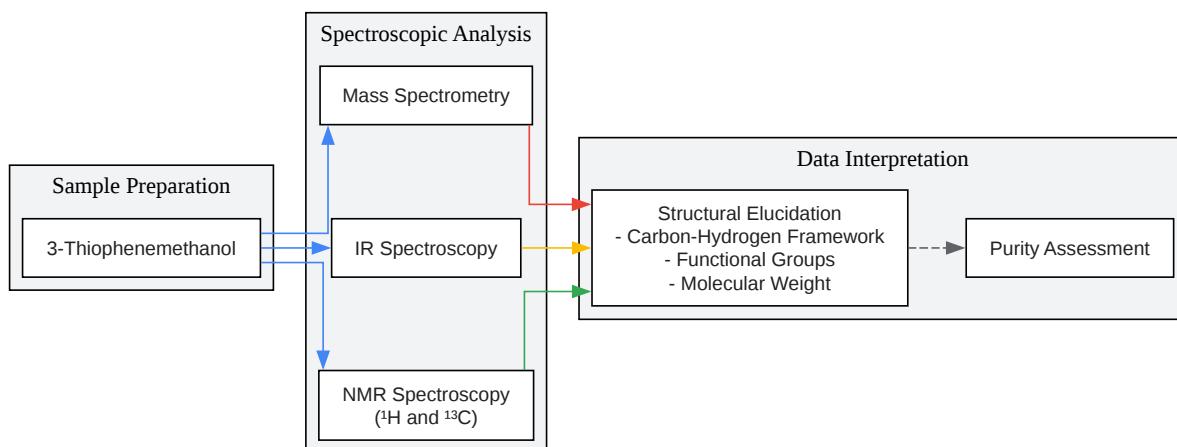
- Sample Preparation:
 - Prepare a dilute solution of **3-Thiophenemethanol** in a volatile solvent such as methanol or dichloromethane.
- Instrumentation and Data Acquisition:
 - Use a mass spectrometer with an electron ionization (EI) source. The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction and purification.
 - Inject the sample into the instrument.
 - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate the molecular ion and various fragment ions.

- The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- Data Processing:
 - The mass spectrum is plotted as relative intensity versus m/z.
 - Identify the molecular ion peak and the major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Thiophenemethanol**.



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Caption: Workflow for the spectroscopic analysis of **3-Thiophenemethanol**.

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